C.I. Direct Blue 218

概要

説明

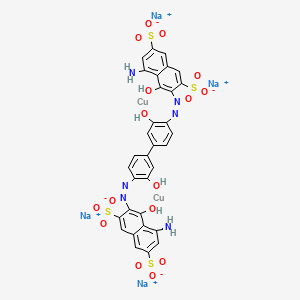

C.I. Direct Blue 218 is a bis copper-chelated dimethoxybenzidine-based azo dye. Azo dyes are characterized by the presence of one or more azo bonds (R–N=N–R′), which are responsible for their vibrant colors. This compound is widely used as a direct dye for cellulose, acetate, paper, textiles, and other materials .

準備方法

C.I. Direct Blue 218 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The primary precursors are aromatic amines, which undergo diazotization to form diazonium salts. These salts are then coupled with amines or phenols to form the azo dye. The dye is metallized with copper to enhance the stability of the azo groups and improve light and wash fastness .

化学反応の分析

Azo Group Reactivity and Decomposition

C.I. Direct Blue 218 contains two azo (-N=N-) bonds, which are central to its reactivity:

-

Explosive Potential : As a diazo compound, it can detonate under specific conditions, particularly when suspended in air at critical concentrations .

-

Reductive Cleavage : The azo bonds undergo reduction in vivo or under anaerobic conditions, releasing aromatic amines. Metabolic studies show gut microbiota facilitate this reduction, producing 3,3'-dihydroxybenzidine (3,3'-DHB), a benzidine congener .

Table 1: Conditions for Azo Bond Degradation

| Condition | Reaction Outcome | Hazardous Byproducts |

|---|---|---|

| Anaerobic (gut) | Reduction to 3,3'-DHB | Carcinogenic metabolites |

| Strong acids/oxidizers | Rapid decomposition | Toxic gases (e.g., NOₓ, SOₓ) |

| Heat (>350°C) | Thermal breakdown | CO, CO₂, Cu oxides |

Thermal Decomposition

Heating this compound above its estimated melting point (350°C) triggers pyrolysis:

-

Primary Products : Carbon monoxide, carbon dioxide, and copper oxides .

-

Toxic Gas Emission : Combustion releases sulfur oxides (SOₓ) and nitrogen oxides (NOₓ), posing inhalation risks .

Key Data :

Incompatibility Reactions

This compound reacts violently with several agents:

| Incompatible Substance | Reaction Type | Products Formed |

|---|---|---|

| Strong oxidizers | Oxidative decomposition | SOₓ, NOₓ, copper salts |

| Acids | Acidolysis | H₂S, aromatic amines |

| Alkali metals | Redox reaction | Flammable H₂ gas |

| Halogenated organics | Complexation | Toxic chlorinated compounds |

These reactions are exacerbated by metal salts or peroxides, which sensitize the compound to detonation .

Copper Chelation and Stability

The dye’s copper centers influence its reactivity:

-

Chelation Effect : Copper(II) ions coordinate with hydroxyl and azo groups, stabilizing the molecule but enabling redox activity .

-

Demetallization : Under acidic conditions, copper leaches from the complex, reducing dye stability and forming Cu²⁺ ions .

Environmental and Biological Degradation

Metabolic Pathway :

-

Azo Reduction : Gut microbiota reduce -N=N- bonds to -NH₂ groups.

-

Benzidine Release : 3,3'-DHB is formed, a suspected carcinogen .

Synthetic Reactions

The dye is synthesized via:

-

Diazotization : 3,3′-dimethoxybenzidine is diazotized.

-

Coupling : Reacted with 4-amino-5-hydroxy-2,7-naphthalene disulfonic acid under alkaline conditions.

-

Copper Chelation : Treated with copper salts to form the stable complex .

Stability Under Normal Conditions

科学的研究の応用

C.I. Direct Blue 218 has several scientific research applications:

Chemistry: It is used as a dye in various chemical processes and as a tracer in analytical chemistry.

Biology: The dye is used in histological staining to visualize cellular components.

Medicine: It is used in some diagnostic procedures and research studies.

作用機序

The mechanism of action of C.I. Direct Blue 218 involves its interaction with cellular components. The dye can form DNA adducts, leading to genetic alterations. This interaction can disrupt normal cellular processes and potentially lead to carcinogenic effects. The molecular targets and pathways involved include DNA and various enzymes responsible for metabolic activation .

類似化合物との比較

C.I. Direct Blue 218 is similar to other azo dyes such as Direct Black 38, Direct Blue 6, and Direct Brown 95. These dyes share similar chemical structures and properties but differ in their specific applications and stability. C.I. Direct Blue 218 is unique due to its bis copper-chelated structure, which enhances its stability and fastness properties .

特性

CAS番号 |

28407-37-6 |

|---|---|

分子式 |

C32H16Cu2N6Na4O16S4 |

分子量 |

1087.8 g/mol |

IUPAC名 |

dicopper;tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-oxido-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-4-oxidonaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-19-11-17(55(43,44)45)5-15-9-25(57(49,50)51)29(31(41)27(15)19)37-35-21-3-1-13(7-23(21)39)14-2-4-22(24(40)8-14)36-38-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-20(34)28(16)32(30)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;2*+2;4*+1/p-8 |

InChIキー |

GWEZPAIPHHUMTI-UHFFFAOYSA-F |

SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |

正規SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)[O-])[O-])[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |

Key on ui other cas no. |

28407-37-6 |

物理的記述 |

Deep purple to dark blue solid; [CAMEO] |

ピクトグラム |

Health Hazard |

溶解性 |

10 to 50 mg/mL at 63° F (NTP, 1992) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。